molecular formula C7H4Br2N2S B600025 2-Amino-5,6-dibromobenzothiazole CAS No. 127977-72-4

2-Amino-5,6-dibromobenzothiazole

Cat. No.: B600025
CAS No.: 127977-72-4
M. Wt: 307.991
InChI Key: VMXXRQMNZGDNJV-UHFFFAOYSA-N
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Description

2-Amino-5,6-dibromobenzothiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,6-dibromobenzothiazole typically involves the bromination of 2-aminobenzothiazole. One common method is the reaction of 2-aminobenzothiazole with bromine in an acetic acid solution, which results in the selective bromination at the 5 and 6 positions . Another method involves the use of silica-supported quinolinium tribromide as a brominating agent .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,6-dibromobenzothiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have enhanced biological activities or different chemical properties .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: The parent compound, which lacks the bromine substituents.

    2-Amino-6-bromobenzothiazole: A monobrominated derivative.

    2-Amino-5,6-dimethylbenzothiazole: A methyl-substituted derivative.

Uniqueness

2-Amino-5,6-dibromobenzothiazole is unique due to its specific bromine substitutions, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated or monobrominated counterparts .

Properties

IUPAC Name

5,6-dibromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXXRQMNZGDNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80711086
Record name 5,6-Dibromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127977-72-4
Record name 5,6-Dibromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80711086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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